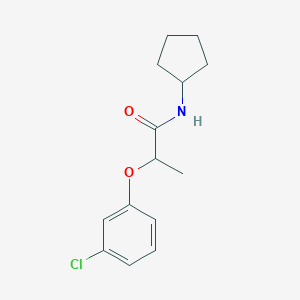
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as DMTPA, is a cyclopropane derivative that has been gaining attention in scientific research due to its potential applications in various fields. DMTPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the levels of ROS in cells.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has antioxidant and anti-inflammatory properties, which could be useful in treating various diseases. However, one limitation of N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide research, including the development of more efficient synthesis methods, the investigation of its potential use in cancer treatment, and the study of its neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and its potential applications in various fields.
Synthesis Methods
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized using different methods, including the reaction of cyclopropane carboxylic acid with 2,6-dimethylphenyl magnesium bromide, followed by the addition of methylmagnesium bromide and then the dehydration of the resulting alcohol. Another method involves the reaction of 2,6-dimethylphenylmagnesium bromide with ethyl chloroformate, followed by the addition of cyclopropane carboxylic acid and then the dehydration of the resulting alcohol. The yield of N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can vary depending on the synthesis method used.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been studied for its potential applications in various fields, including as a chiral auxiliary in asymmetric synthesis, as a ligand in organometallic chemistry, and as a probe for NMR spectroscopy. N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been studied for its potential use as an antioxidant and for its anti-inflammatory properties. Additionally, N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been studied for its potential use in cancer treatment, particularly for its ability to inhibit the growth of cancer cells.
properties
Product Name |
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-10-8-7-9-11(2)12(10)17-14(18)13-15(3,4)16(13,5)6/h7-9,13H,1-6H3,(H,17,18) |
InChI Key |
IBKKYDUWDCRGEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C(C2(C)C)(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C(C2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)




![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)


